

The Self-Assembly of Diethanolamine Lauryl Sulfate in Aqueous Solution: A Technical Guide

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Compound of Interest

Compound Name: *Diethanolamine lauryl sulfate*

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An In-depth Analysis of Micellization, Experimental Characterization, and Influencing Factors
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethanolamine lauryl sulfate (DLS) is an anionic surfactant of significant interest in various industrial and pharmaceutical applications due to its emulsifying, foaming, and wetting properties. Its self-assembly in aqueous solution to form micelles is central to these functions. This technical guide provides a comprehensive overview of the principles governing the self-assembly of DLS, detailed methodologies for its characterization, and an analysis of the factors influencing its micellar behavior.

Note on Data Availability: Despite extensive literature searches, specific quantitative data (such as Critical Micelle Concentration (CMC), aggregation number, and thermodynamic parameters) for the self-assembly of **diethanolamine lauryl sulfate** in aqueous solution is not readily available in published scientific literature. Therefore, to illustrate the principles and experimental methodologies, this guide will utilize data from the well-characterized and structurally similar anionic surfactant, Sodium Dodecyl Sulfate (SDS). The dodecyl sulfate anion is the primary driver of self-assembly in both molecules. The primary difference lies in the counterion (diethanolammonium vs. sodium), which can influence the CMC and aggregation number due to differences in size, hydration, and charge screening effects. The principles and experimental protocols described herein are directly applicable to the study of DLS.

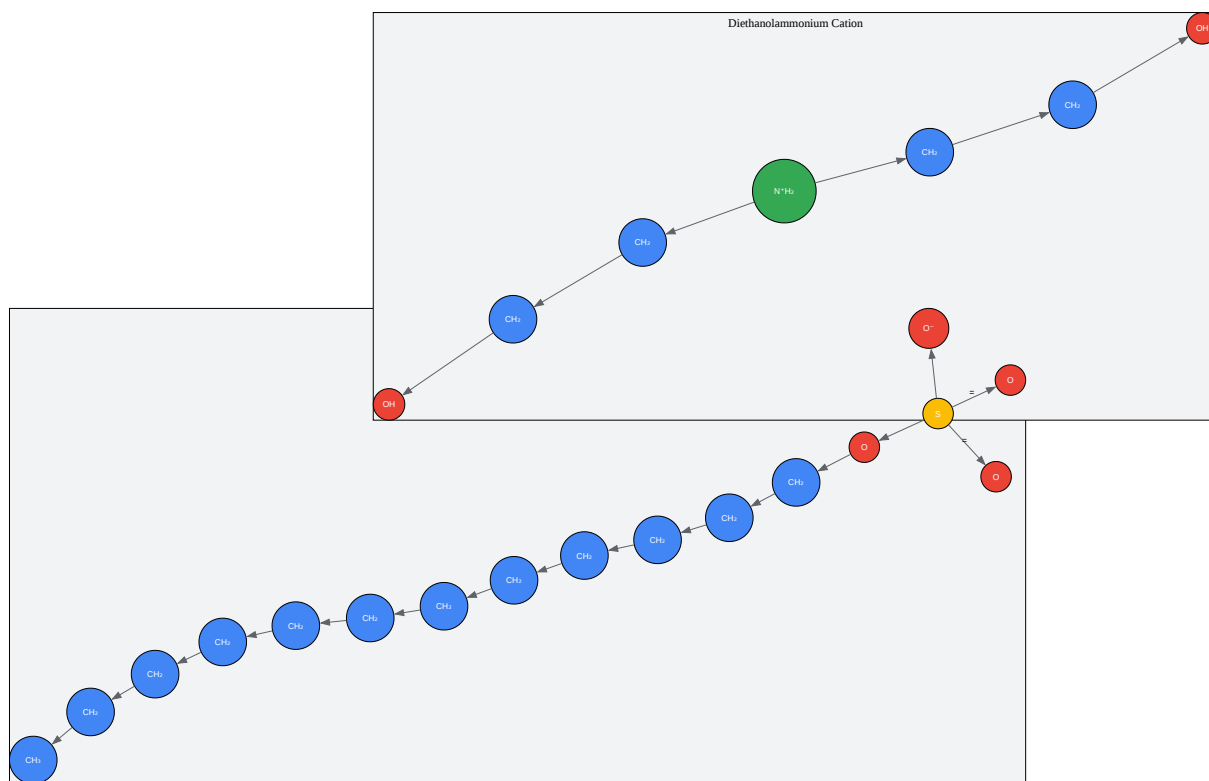
Introduction to Diethanolamine Lauryl Sulfate and Self-Assembly

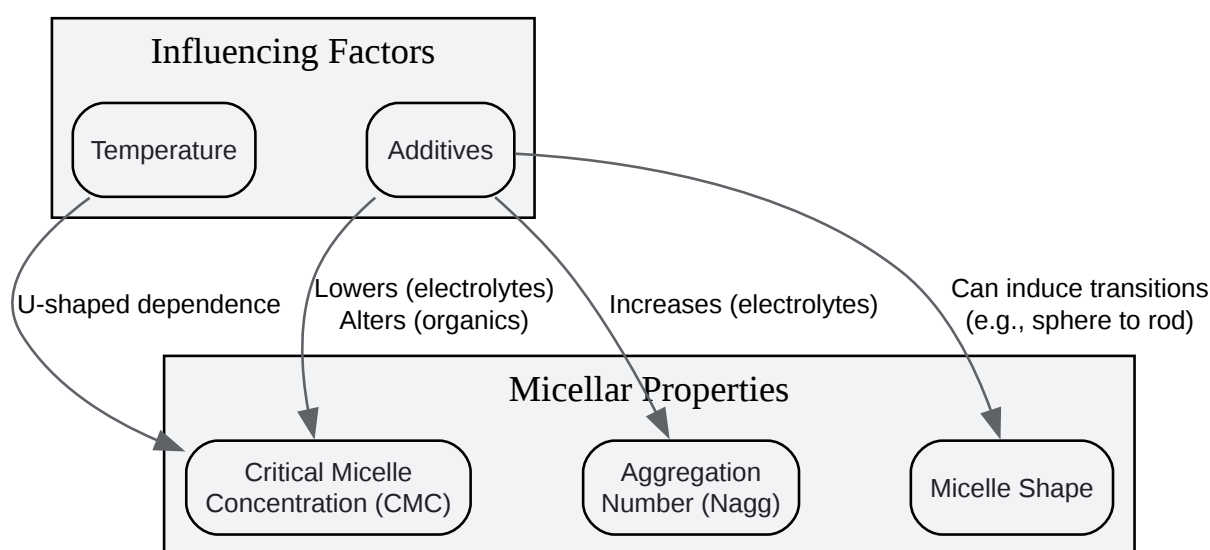
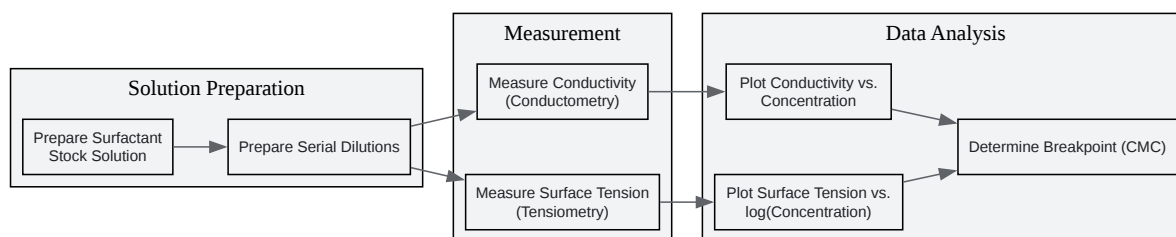
Diethanolamine lauryl sulfate is an amphiphilic molecule consisting of a long hydrophobic dodecyl (lauryl) hydrocarbon tail and a hydrophilic sulfate head group, with a diethanolammonium cation as the counterion.[1][2] This dual nature drives the spontaneous organization of DLS molecules in aqueous solution into supramolecular structures known as micelles, a process termed self-assembly or micellization.[3]

Below a certain concentration, DLS molecules exist as monomers. As the concentration increases, they begin to adsorb at the air-water interface, reducing the surface tension of the solution.[1] Upon reaching the Critical Micelle Concentration (CMC), the interface becomes saturated, and the monomers aggregate in the bulk solution to form micelles.[3] In these aggregates, the hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic head groups are exposed to the aqueous environment, forming a corona. This process is entropically driven by the hydrophobic effect.[3]

Molecular Structure of Diethanolamine Lauryl Sulfate

The structure of DLS is fundamental to its self-assembly behavior. The long dodecyl chain provides the necessary hydrophobicity, while the sulfate group and the diethanolammonium counterion confer water solubility.





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